

In-Depth Technical Guide to CAS Number 448906-42-1 (ITE)

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Compound of Interest

2-(1H-Indol-3-ylcarbonyl)-4Compound Name: thiazolecarboxylic acid methyl ester

Cat. No.:

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This guide provides a comprehensive overview of the chemical, physical, and biological properties of the compound with CAS number 448906-42-1, commonly known as ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and quantitative data.

Core Properties and Data

ITE is a potent and endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various physiological and pathological processes.[1][2] [3] Its ability to activate AhR without inducing the toxic effects associated with other AhR ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), makes it a compound of significant interest in immunology, oncology, and toxicology research.[4][5]

Chemical and Physical Properties



Property	Value	Reference(s)
CAS Number	448906-42-1	[1][2]
IUPAC Name	methyl 2-(1H-indole-3- carbonyl)thiazole-4- carboxylate	
Synonyms	ITE, 2-(1'H-indole-3'-carbonyl)- thiazole-4-carboxylic acid methyl ester	
Molecular Formula	C14H10N2O3S	[1]
Molecular Weight	286.31 g/mol	[1]
Appearance	White to beige powder/solid	
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: ≥2 mg/mL	_
Storage	Store at 2-8°C	_

Biological Activity

Parameter	Value	Cell/System	Reference(s)
Target	Aryl Hydrocarbon Receptor (AhR)	[1][2][3][6]	
Activity	Agonist	[1][2][3][6]	
Binding Affinity (Ki)	3 nM	Murine AhR	[3][6]
EC50 (CYP1A1 induction)	~10 nM	H4IIE cells	

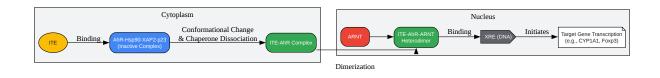
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



ITE exerts its biological effects primarily through the activation of the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, XAP2, and p23. Upon binding of a ligand like ITE, the chaperone proteins dissociate, exposing a nuclear localization signal on the AhR. This allows the AhR-ligand complex to translocate to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Key downstream target genes of the ITE-activated AhR pathway include:

- Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1): Involved in xenobiotic metabolism.[4]
 [5]
- Genes involved in immune regulation: Such as those promoting the differentiation of regulatory T cells (Tregs) and modulating cytokine production.
- Genes controlling cell proliferation and differentiation.



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Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ITE.

Key Experimental Protocols In Vitro Cancer Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ITE on the proliferation of human ovarian cancer cells



(e.g., SKOV3).

Materials:

- ITE (CAS 448906-42-1)
- SKOV3 human ovarian cancer cell line
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillinstreptomycin)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed SKOV3 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- ITE Treatment: Prepare a stock solution of ITE in DMSO. Dilute the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μM). Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of ITE. Include a vehicle control (medium with the same concentration of DMSO used for the highest ITE concentration).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium from each well and add 100 μL of DMSO to dissolve the formazan crystals.

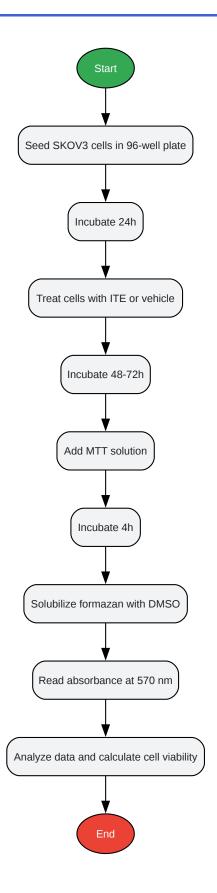
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- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.





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Workflow for the MTT cell proliferation assay with ITE.



In Vitro Induction of Regulatory T cells (Tregs)

This protocol outlines a method for inducing Foxp3+ regulatory T cells from a population of CD4+ T cells using ITE.[7]

Materials:

- ITE (CAS 448906-42-1)
- Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)
- CD4+ T cell isolation kit
- Anti-CD3 and anti-CD28 antibodies
- Recombinant human or murine IL-2
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)
- Fixation/Permeabilization buffer for Foxp3 staining

Procedure:

- CD4+ T cell Isolation: Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Cell Culture and Stimulation: Plate the purified CD4+ T cells in a 96-well round-bottom plate at a density of 1 x 10⁵ cells/well. Stimulate the cells with plate-bound anti-CD3 (1 μg/mL) and soluble anti-CD28 (1 μg/mL) antibodies in complete RPMI-1640 medium.
- ITE Treatment: Add ITE to the cell cultures at various concentrations (e.g., 1, 10, 20 μ M). Include a vehicle control (DMSO). Add recombinant IL-2 (10 ng/mL) to all wells.
- Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Staining:



- Harvest the cells and wash with FACS buffer.
- Stain for surface markers (CD4, CD25) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.
- Wash the cells and then fix and permeabilize them using a Foxp3 staining buffer set according to the manufacturer's protocol.
- Stain for intracellular Foxp3 with a fluorescently labeled anti-Foxp3 antibody for 30 minutes at room temperature.
- Wash the cells and resuspend in FACS buffer.
- Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.

In Vivo DSS-Induced Colitis Model

This protocol describes the induction of colitis in mice using dextran sodium sulfate (DSS) and the evaluation of the therapeutic effects of ITE.

Materials:

- ITE (CAS 448906-42-1)
- C57BL/6 mice (8-10 weeks old)
- Dextran sodium sulfate (DSS, 36-50 kDa)
- Vehicle for ITE administration (e.g., corn oil or a solution of DMSO, PEG300, Tween 80, and saline)

Procedure:

- Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
- Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days. A control group receives regular drinking water.

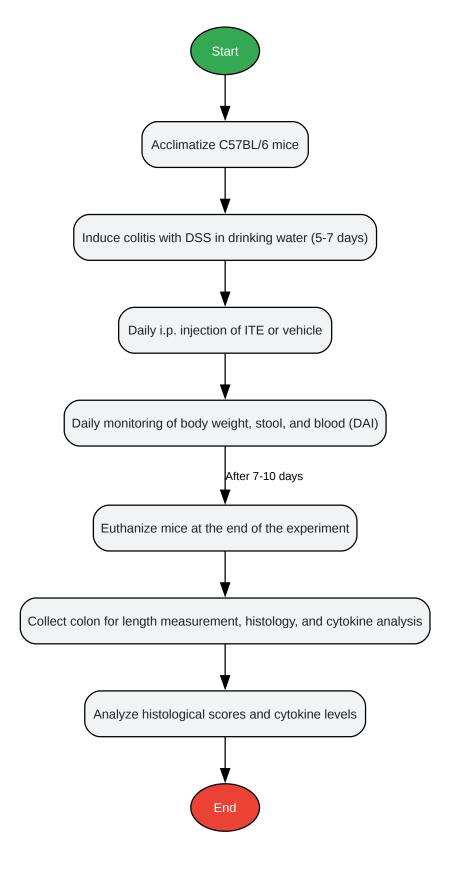
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- ITE Treatment: On the same day as DSS administration begins, start treating the mice with ITE. Administer ITE daily via intraperitoneal (i.p.) injection at a dose of, for example, 50 mg/kg. The vehicle control group receives injections of the vehicle only.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
- Termination and Sample Collection: At the end of the treatment period (e.g., day 7 or 10), euthanize the mice. Collect the colon and measure its length. Collect colon tissue for histological analysis and cytokine measurement.
- Histological Analysis: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity and tissue damage.
- Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.





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Workflow for the DSS-induced colitis model with ITE treatment.



Conclusion

The compound with CAS number 448906-42-1, ITE, is a valuable research tool for investigating the roles of the Aryl Hydrocarbon Receptor in various biological processes. Its potent agonistic activity, coupled with a lack of toxicity observed with other AhR ligands, makes it an attractive candidate for further investigation as a potential therapeutic agent for inflammatory and autoimmune diseases, as well as certain types of cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct their own studies with this intriguing molecule.

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